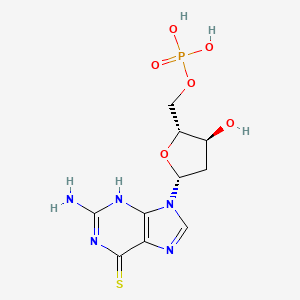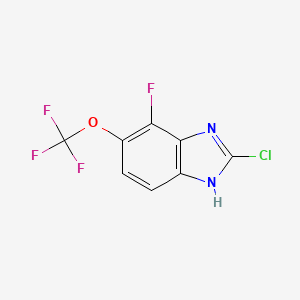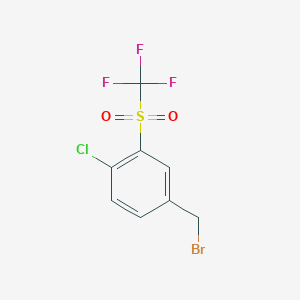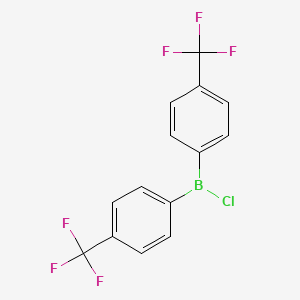![molecular formula C15H8F6N2O2S B12846373 4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a thiophene ring, and a hydrazinylidene moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups and thiophene ring can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound[5][5].
科学的研究の応用
4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential interactions with biological molecules, including DNA binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its cytotoxic activity against tumor cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the oxidation of ferrocyanide in electron transport particles isolated from mitochondria. This suggests its potential role in disrupting cellular respiration and energy production .
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Known for its use in the synthesis of ketoimines and as a ligand in lanthanide complexes.
4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione: Used in studies involving capping ligands and multistep synthesis reactions.
4,4,4-Trifluoro-1-(2-naphthyl)butane-1,3-dione: Utilized in various organic synthesis applications.
Uniqueness
What sets 4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione apart is its unique combination of trifluoromethyl groups, thiophene ring, and hydrazinylidene moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized research and industrial applications .
特性
分子式 |
C15H8F6N2O2S |
|---|---|
分子量 |
394.29 g/mol |
IUPAC名 |
(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-yl-3-[[3-(trifluoromethyl)phenyl]diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C15H8F6N2O2S/c16-14(17,18)8-3-1-4-9(7-8)22-23-11(13(25)15(19,20)21)12(24)10-5-2-6-26-10/h1-7,24H/b12-11-,23-22? |
InChIキー |
MEGUGDWSUFZXBP-JGEYOLHASA-N |
異性体SMILES |
C1=CC(=CC(=C1)N=N/C(=C(/C2=CC=CS2)\O)/C(=O)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/no-structure.png)






![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)



![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
